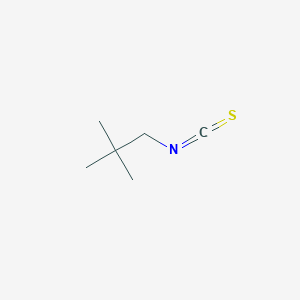

3-氨基-N-(4-氯苯基)-4-甲氧基苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

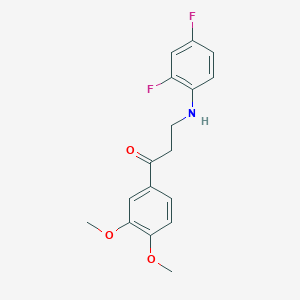

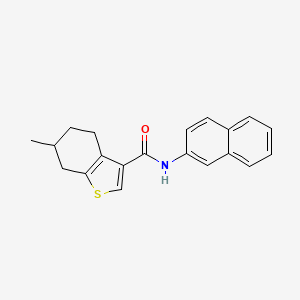

The compound "3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound suggests potential biological activity, possibly as an inhibitor of enzymes like carbonic anhydrases, which are involved in various physiological processes including tumor growth and metastasis .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or amino acids. For example, a series of halogen-containing N-substituted 4-aminobenzenesulfonamides were synthesized using superacid HF/SbF5 chemistry . Another approach includes the condensation reaction of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide with different aldehydes in a basic solution . Additionally, sulfonamide dye intermediates have been synthesized by reacting acetaminobenzenesulfonyl chloride with diamines, followed by condensation with other sulfonyl chlorides and hydrolysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a sulfonamide chalcone derivative was determined using single crystal X-ray structure analysis, revealing a triclinic system with specific cell parameters and hydrogen bonding interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the molecular interactions and potential binding sites of the compounds.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including condensation, hydrolysis, and diazo coupling. The reactivity of the sulfonamide group allows for the synthesis of a wide array of derivatives with different substituents, which can significantly alter the biological activity of the compounds . The presence of halogen atoms, such as chlorine, can also influence the reactivity and the selectivity of the compounds towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic ring. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME). Spectroscopic methods like FT-IR, NMR, and UV-Vis spectroscopy are commonly used to characterize these properties and to confirm the identity of the synthesized compounds .

科学研究应用

抗肿瘤应用

- 抗肿瘤活性: 以磺酰胺为重点的化合物库,包括 3-氨基-N-(4-氯苯基)-4-甲氧基苯-1-磺酰胺等化合物,在抗肿瘤活性方面显示出有希望的结果。这些化合物作为细胞周期抑制剂在各种癌细胞系中进行了评估,其中一些由于其疗效而进入临床试验 (Owa 等人,2002 年)。

生化应用

碳酸酐酶抑制

磺酰胺衍生物,包括卤代变体,已被研究其对与肿瘤相关的碳酸酐酶 IX 酶的抑制作用。这突出了它们在开发抗肿瘤剂中的潜在应用 (Ilies 等人,2003 年)。

杂环化合物的开发

对磺酰胺衍生物的研究导致了新的杂环化合物的合成,证明了这些分子的化学多功能性和在各种应用中的潜力 (Mohsein、Majeed 和 Al-Ameerhelal,2019 年)。

治疗应用

在癌细胞中促凋亡效应

研究表明,磺酰胺衍生物可以在各种癌细胞系中诱导促凋亡效应,突出了它们作为癌症治疗中治疗剂的潜力 (Cumaoğlu 等人,2015 年)。

在药物设计中的作用

磺酰胺基团在药物化学中起着至关重要的作用,是各种药物的关键组成部分,包括抗菌剂和潜在的抗肿瘤剂 (Kalgutkar、Jones 和 Sawant,2010 年)。

环境应用

- 消除环境中的抗生素: 对磺酰胺的研究包括对它们在环境中降解的研究,例如识别消除磺酰胺抗生素的微生物策略,突出了这些化合物的环境影响和生物降解性 (Ricken 等人,2013 年)。

安全和危害

属性

IUPAC Name |

3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVIRSWYAADERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)

![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)